![molecular formula C20H22ClN3O3S B2395112 N-(4-clorofeniletil)-6-(2,4-dioxo-1,2-dihidrotieno[3,2-d]pirimidin-3(4H)-il)hexanamida CAS No. 686734-73-6](/img/structure/B2395112.png)
N-(4-clorofeniletil)-6-(2,4-dioxo-1,2-dihidrotieno[3,2-d]pirimidin-3(4H)-il)hexanamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenethyl)-6-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide is a useful research compound. Its molecular formula is C20H22ClN3O3S and its molecular weight is 419.92. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorophenethyl)-6-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorophenethyl)-6-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aplicaciones Fungicidas
Este compuesto exhibe actividad como fungicida . Se puede utilizar en métodos para el control de patógenos fúngicos en plantas . El compuesto se puede aplicar a las plantas de diversas maneras para controlar estos patógenos .
Intermedio Farmacéutico
El compuesto se puede utilizar como un intermedio farmacéutico . Los intermedios farmacéuticos son compuestos químicos que son los bloques de construcción utilizados en la producción de ingredientes farmacéuticos activos.
Químico de Investigación
Este compuesto es parte de una colección de químicos raros y únicos que se proporcionan a los investigadores de descubrimiento temprano . Se puede utilizar en diversas aplicaciones de investigación, incluido el desarrollo de nuevos medicamentos, estudios sobre su actividad biológica y en investigación química.
Mecanismo De Acción
Target of Action
It is known that the compound exhibits activity as a fungicide , suggesting that its targets are likely to be proteins or enzymes essential for fungal growth and reproduction.
Mode of Action
As a fungicide, it is likely to interfere with critical biological processes in fungi, such as cell wall synthesis, protein synthesis, or metabolic pathways, leading to the death of the fungal cells .
Biochemical Pathways
Given its fungicidal activity , it can be inferred that the compound disrupts pathways vital for the survival and proliferation of fungi.
Result of Action
The compound’s fungicidal activity suggests that its action results in the inhibition of fungal growth and potentially the death of fungal cells . This makes it useful in controlling fungal pathogens in various applications, such as in agriculture.
Propiedades
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-6-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)hexanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3S/c21-15-7-5-14(6-8-15)9-11-22-17(25)4-2-1-3-12-24-19(26)18-16(10-13-28-18)23-20(24)27/h5-8,10,13H,1-4,9,11-12H2,(H,22,25)(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQEWFCNGXJHAFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)CCCCCN2C(=O)C3=C(C=CS3)NC2=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
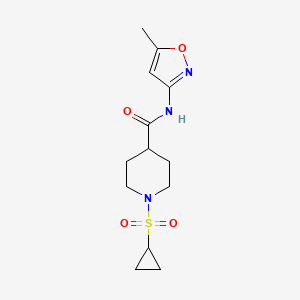
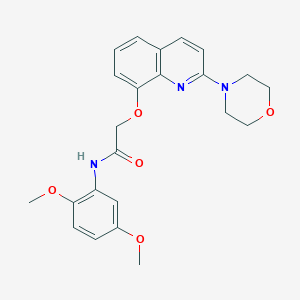
![2-[3-(4-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2395031.png)
![1-[3-[(3S,4S)-3-Amino-4-(4-fluorophenyl)piperidin-1-yl]-3-oxopropyl]pyrrolidin-2-one;hydrochloride](/img/structure/B2395033.png)
![N-(2-(pyridin-3-yl)benzo[d]oxazol-5-yl)but-2-ynamide](/img/structure/B2395037.png)
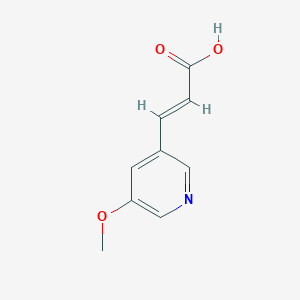
![4-[(2,4,6-Triphenylpyridin-1-ium-1-yl)methyl]pyridin-1-ium-1-olate perchlorate](/img/structure/B2395041.png)
![3-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione](/img/structure/B2395042.png)

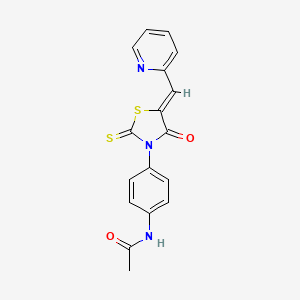
![4-fluoro-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2395047.png)
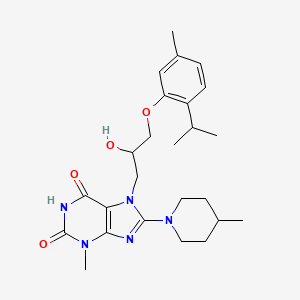
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2395049.png)
![2-chloro-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B2395051.png)
